molecular formula C17H22N4O5S B2378691 N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide CAS No. 2034388-13-9

N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide

Cat. No. B2378691
CAS RN: 2034388-13-9
M. Wt: 394.45
InChI Key: MDMMXSMDPHDCSL-UHFFFAOYSA-N
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Description

N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulations

The compound N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide belongs to a class of piperidine derivatives investigated for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to study these properties, focusing on global reactivity parameters like energy of the highest occupied molecular orbital (E HOMO), energy of the lowest unoccupied molecular orbital (E LUMO), and others. The findings indicate that these derivatives could be effective corrosion inhibitors due to their strong binding energies on metal surfaces, which is crucial for applications in materials science and engineering (Kaya et al., 2016).

Antihistaminic Activity

Another application of similar compounds involves the synthesis and evaluation of their antihistaminic activity. Through the cyclodesulfurization of thioureas and subsequent reactions, N-(4-piperidinyl)-1H-benzimidazol-2-amines were synthesized and tested for their in vitro and in vivo antihistaminic activities. These compounds, particularly the phenylethyl derivatives, showed potent antihistamine properties, suggesting their potential use in treating allergies and related conditions (Janssens et al., 1985).

Structural Investigation for Dementia Treatment

The structural characteristics of AND-1184, chemically related to the compound , have been thoroughly investigated due to its potential as an active pharmaceutical ingredient (API) for treating dementia. Single-crystal X-ray and solid-state NMR studies have provided insights into the compound's crystal systems and dynamic behaviors, highlighting the importance of detailed structural analysis in the development of therapeutic agents (Pawlak et al., 2021).

properties

IUPAC Name

N-[2-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]-2-oxoethyl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-12-3-2-4-14(9-12)27(25,26)19-11-15(22)20-7-5-13(6-8-20)21-16(23)10-18-17(21)24/h2-4,9,13,19H,5-8,10-11H2,1H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMMXSMDPHDCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCC(CC2)N3C(=O)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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